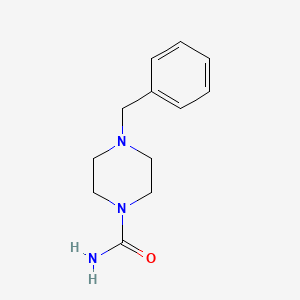

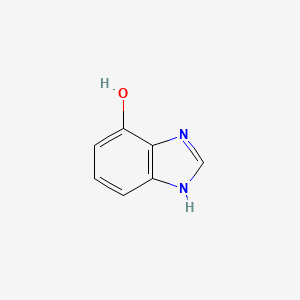

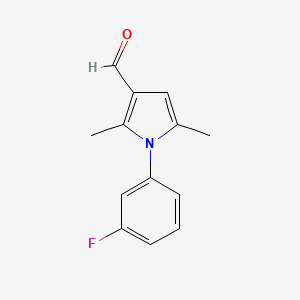

5-氨基-2-吗啉苯甲酸

描述

Synthesis Analysis

The synthesis of morpholine derivatives, including those similar to 5-amino-2-morpholinobenzenecarboxylic acid, often involves multistep synthetic routes that leverage the chemistry of amino acids and other nitrogen-containing compounds. For example, enantiopure Fmoc-protected morpholine-3-carboxylic acid has been synthesized from dimethoxyacetaldehyde and serine methyl ester through a five-step process that includes reductive amination and intramolecular acetalization (Sladojevich et al., 2007). Another study presented a diastereoselective synthesis of trans-2,5-disubstituted morpholines from amino acids via iodine-mediated cyclization, demonstrating the versatility of amino acids in synthesizing complex morpholine structures (Bera & Panda, 2012).

Molecular Structure Analysis

The molecular structure of morpholine derivatives is often analyzed using techniques such as HPLC, NMR spectroscopy, and X-ray crystallography. These analyses can confirm the optical purity of the compounds and provide insights into their conformational dynamics. For instance, the optical purity of enantiomers of morpholine-3-carboxylic acid was confirmed via HPLC analysis of amide derivatives (Sladojevich et al., 2007).

Chemical Reactions and Properties

Morpholine derivatives undergo various chemical reactions, including cyclocondensation, aminolysis, and ring-opening polymerization, which are crucial for their functionalization and application in polymer synthesis. For example, alkyl-substituted morpholine-2,5-dione monomers, synthesized from natural amino acids, undergo TBD-catalyzed ring-opening polymerization, highlighting the potential of morpholine derivatives in materials science (Dirauf et al., 2018).

Physical Properties Analysis

The physical properties of morpholine derivatives, including solubility, crystallinity, and thermal stability, are essential for their practical applications. These properties can be influenced by the presence of functional groups and the molecular structure of the compound. The study on solvates of morpholine derivatives provided insights into how guest molecules can influence the host's molecular conformation, affecting the physical properties (Mazur et al., 2003).

Chemical Properties Analysis

The chemical properties of morpholine derivatives, such as reactivity, stability, and the ability to undergo specific reactions, are crucial for their use in synthetic chemistry and materials science. The efficient synthesis of morpholin-2-one derivatives using glycolaldehyde dimer by the Ugi multicomponent reaction highlights the chemical versatility and reactivity of morpholine-based compounds (Kim et al., 2001).

科学研究应用

光学活性化合物合成

5-氨基-2-吗啉苯甲酸已用于光学活性化合物的合成。例如,它参与光学活性 2,5-吗啉二酮的制备,2,5-吗啉二酮是聚(缩氨酸肽)和含缩氨酸肽重复单元的共聚物的前体。此过程通常涉及多个步骤,包括缩合、酯化和环化,突出了其在有机合成中的多功能性(Joerres、Keul 和 Höcker,1998).

新型吗啉衍生物

该化合物还在新型吗啉衍生物的合成中发挥作用。一项研究报道了使用乙二醇醛二聚体与α-氨基酸和异氰化物一步合成 3-取代吗啉-2-酮-5-羧酰胺衍生物(Kim 等,2001)。这种方法证明了该化合物在创建多样化化学结构方面的潜力。

参与 Diels-Alder 反应

5-氨基-2-吗啉苯甲酸参与了 Diels-Alder 反应。该化合物与双亲核试剂进行环加成反应,得到开环环加成物,可以脱水生成多取代苯胺。此过程具有高的区域选择性和效率,使其在复杂有机分子的合成中很有价值(Padwa、Dimitroff、Waterson 和 Wu,1997).

生物可降解聚酯酰胺

该化合物有助于合成带有侧基官能团的生物可降解聚酯酰胺。吗啉-2,5-二酮衍生物(一种相关的类别)已被用于通过开环共聚制备聚酯酰胺,该聚酯酰胺可在生物医学和环境领域中应用(Veld、Dijkstra 和 Feijen,1992).

合成药用化学的紧凑模块

该化合物有助于高效合成吗啉氨基酸,吗啉氨基酸在药用化学中用作紧凑模块。这些分子可以调节候选药物的理化和药代动力学特性,表明其在药物开发和合成中的潜力(Kou 等,2017).

对映纯 Fmoc 保护的吗啉羧酸

该化学品还用于合成对映纯 Fmoc 保护的吗啉-3-羧酸,表明其在肽模拟物化学和固相肽合成中的用途(Sladojevich、Trabocchi 和 Guarna,2007).

药物递送系统

关于高岭石(一种中间多孔的多晶型物)对 5-氨基水杨酸的吸附的研究表明,该化合物在设计药物递送系统中具有潜力。5-ASA 在高岭石上的吸附过程表明使用该化合物进行靶向药物递送的可行性(Viseras 等,2008).

属性

IUPAC Name |

5-amino-2-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGJRPHMWRRIDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346636 | |

| Record name | 5-amino-2-morpholinobenzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65989-45-9 | |

| Record name | 5-amino-2-morpholinobenzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

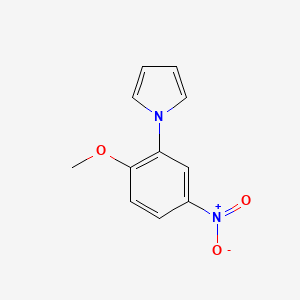

![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)